Fmoc-3-amino-3-methyl-butyric acid
Overview
Description
Fmoc-3-amino-3-methyl-butyric acid is a derivative of amino acids modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for the amino function, facilitating the stepwise construction of peptides.
Mechanism of Action
Target of Action
Fmoc-3-amino-3-methyl-butyric acid is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group of other molecules, which it protects during synthesis .
Mode of Action
The fluorenylmethoxycarbonyl (Fmoc) group in this compound acts as a base-labile protecting group . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound is involved in the biochemical pathway of solid-phase peptide synthesis (SPPS) .
Pharmacokinetics
Its use in proteomics research suggests that it may have some bioavailability .
Result of Action
The primary result of the action of this compound is the protection of amine groups during organic synthesis . This allows for the successful synthesis of complex organic compounds, including peptides .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the removal of the Fmoc group is facilitated by the presence of a base, such as piperidine . Additionally, the compound’s stability may be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-amino-3-methyl-butyric acid typically involves the protection of the amino group with the Fmoc group. One common method is the reaction of 3-amino-3-methyl-butyric acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the employment of calcium (II) iodide as a protective agent, has been explored to improve the efficiency and environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-amino-3-methyl-butyric acid undergoes various chemical reactions, including:
Protection and Deprotection: The Fmoc group can be introduced and removed under specific conditions. Deprotection is typically achieved using a base such as piperidine, which rapidly removes the Fmoc group.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming peptide bonds with other amino acids during SPPS.
Common Reagents and Conditions
Fmoc-Cl:
Piperidine: Used for the removal of the Fmoc group.
Bases: Sodium bicarbonate, triethylamine, and other bases are used to facilitate reactions.
Major Products
The major products formed from these reactions are Fmoc-protected amino acids and peptides, which are crucial intermediates in peptide synthesis .
Scientific Research Applications
Fmoc-3-amino-3-methyl-butyric acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Fmoc-3-amino-3-methyl-butyric acid: Unique due to its specific structure and the presence of the Fmoc group.
Fmoc-protected amino acids: Other amino acids modified with the Fmoc group, such as Fmoc-phenylalanine and Fmoc-lysine.
Uniqueness
This compound is unique due to its specific structure, which provides distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of peptides with specific conformations and biological activities .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-20(2,11-18(22)23)21-19(24)25-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,21,24)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCQKKONXZEZCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244031-65-0 | |
Record name | 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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